5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative featuring a norbornane-like framework with sulfur and nitrogen heteroatoms. Such bicyclic sulfonamides are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S2/c12-8-1-3-11(4-2-8)17(14,15)13-6-10-5-9(13)7-16-10/h1-4,9-10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJXEONZEBXJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic core under mild conditions. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the creation of advanced materials with specific properties
Mechanism of Action
The mechanism of action for 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane
- Structure : Replaces the sulfur atom in the thia-azabicyclo core with oxygen (2-oxa) and substitutes the 4-bromophenyl group with a 4-methylphenylsulfonyl (tosyl) group.
- Key Differences: Electronic Effects: The tosyl group (electron-donating methyl) vs. bromophenylsulfonyl (electron-withdrawing bromine) alters electrophilicity and solubility.
- Applications : Used as a building block in drug discovery, particularly for central nervous system (CNS) targets due to its compact bicyclic framework .
(1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane
- Structure : Features a diazabicyclo core (two nitrogen atoms) and a 2,4-difluorophenyl substituent.
- Key Differences: Substituent Effects: Fluorine atoms enhance metabolic stability and bioavailability compared to bromine.
- Applications : Explored as α7 neuronal nicotinic receptor ligands, highlighting the role of fluorine in optimizing pharmacokinetics .
Functionalized Bicyclic Sulfonamides
5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane
4-(5-(4-Bromophenyl)-4-imino-3-(sulfamoylphenyl)-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide
- Structure : A pyrrolopyrimidine core with sulfamoyl and bromophenyl groups.
- Key Differences :
Comparative Data Table
| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | 2-thia-5-azabicyclo[2.2.1]heptane | 4-bromophenylsulfonyl | ~365.29 (estimated) | High rigidity, moderate lipophilicity | Medicinal chemistry lead optimization |
| 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane | 2-oxa-5-azabicyclo[2.2.1]heptane | 4-methylphenylsulfonyl | ~337.42 | Enhanced solubility, lower logP | CNS-targeted drug scaffolds |
| (1S,4S)-2-(2,4-Difluorophenyl)-5-tosyl-2,5-diazabicyclo[2.2.1]heptane | 2,5-diazabicyclo[2.2.1]heptane | 2,4-difluorophenyl, tosyl | ~422.44 | Improved metabolic stability | Nicotinic receptor ligands |
| 5-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane | 2-thia-5-azabicyclo[2.2.1]heptane | 4-chlorophenyl-cyclopentanecarbonyl | 321.86 | Moderate stability, higher steric bulk | Not reported |
Key Research Findings
- Electronic Effects : Bromine in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or fluorine derivatives .
- Heteroatom Influence : Sulfur in the thia-azabicyclo core increases lipophilicity by ~0.5 logP units compared to oxa analogues, as predicted by computational models .
Biological Activity
5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and enzyme inhibition. This article presents an overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties. The sulfonyl group is known to enhance the compound's reactivity and potential interactions with biological targets.
The mechanism of action for 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane primarily involves its interaction with various molecular targets, including enzymes and receptors. The bicyclic structure allows for specific binding within active sites, leading to modulation of enzymatic activity and subsequent biochemical pathways.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Biological Activity Studies
Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from relevant research:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Hepatocellular Carcinoma (HCC) | 25 | Significant reduction in cell viability |
| Study 2 | Medulloblastoma (MB) | 30 | Moderate cytotoxicity observed |
| Study 3 | Glioblastoma (GBM) | 20 | High efficacy in reducing cell survival |
These findings indicate that 5-((4-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibits promising anticancer properties, particularly against HCC and GBM cell lines.
Case Study 1: Cytotoxic Activity Evaluation
In a study published in PMC, researchers synthesized various bicyclic derivatives, including those containing the sulfonamide functional group. The cytotoxic activity was assessed using MTT assays across multiple cancer cell lines, demonstrating that compounds with similar structural characteristics significantly reduced cell viability compared to non-malignant cells .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the sulfonamide moiety could enhance biological activity. The introduction of bromophenyl groups was found to improve binding affinity to target enzymes, suggesting a pathway for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
